3-(3-Nitropyridin-2-yl)oxybenzaldehyde

Cancer Stem Cell Research ALDH3A1 Inhibition Drug Resistance

Specifically source 3-(3-Nitropyridin-2-yl)oxybenzaldehyde (CAS 1090794-09-4) for its unique meta-substitution pattern. Unlike its potent ortho- and para-isomers, this compound exhibits a 10- to 20-fold reduction in ALDH3A1 affinity (IC50 = 2,100 nM), making it an essential negative control in cancer stem cell research. It also serves as a validated starting scaffold for Nav1.7 pain targets (IC50 < 2,000 nM) and SMN protein stabilization (EC50 = 2,600 nM) for SMA drug discovery. Do not substitute with positional isomers for target-specific SAR campaigns.

Molecular Formula C12H8N2O4
Molecular Weight 244.206
CAS No. 1090794-09-4
Cat. No. B2539395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitropyridin-2-yl)oxybenzaldehyde
CAS1090794-09-4
Molecular FormulaC12H8N2O4
Molecular Weight244.206
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C=O
InChIInChI=1S/C12H8N2O4/c15-8-9-3-1-4-10(7-9)18-12-11(14(16)17)5-2-6-13-12/h1-8H
InChIKeyLAUZNQNMPICQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitropyridin-2-yl)oxybenzaldehyde (CAS 1090794-09-4) – An Essential Meta-Substituted Heterocyclic Building Block


3-(3-Nitropyridin-2-yl)oxybenzaldehyde (CAS 1090794-09-4) is a specialized heterocyclic building block characterized by a 3-nitropyridine moiety linked via an ether bridge to a benzaldehyde group at the meta-position [1]. With the molecular formula C12H8N2O4 and a molecular weight of 244.20 g/mol , this compound is employed as a key synthetic intermediate in medicinal chemistry programs targeting diverse therapeutic areas, including ion channel modulation, enzyme inhibition, and protein stabilization . Its structural features enable unique reactivity profiles and biological interactions that distinguish it from its ortho- and para-substituted positional isomers, making it a critical component for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why the Meta-Substitution Pattern of 3-(3-Nitropyridin-2-yl)oxybenzaldehyde Cannot Be Replaced by Ortho- or Para-Isomers


Simple substitution of 3-(3-Nitropyridin-2-yl)oxybenzaldehyde with its positional isomers—such as 2-[(3-nitropyridin-2-yl)oxy]benzaldehyde (ortho-substituted) or 4-[(3-nitropyridin-2-yl)oxy]benzaldehyde (para-substituted)—is not viable in drug discovery and chemical biology workflows due to profound, quantifiable differences in biological activity [1]. The meta-substitution pattern of the benzaldehyde ring in the target compound is not merely a structural nuance; it dictates a unique three-dimensional conformation and electronic distribution that significantly alters its interaction with key biological targets [2]. As demonstrated by comparative data on human ALDH3A1 inhibition, the ortho- and para- analogs exhibit IC50 values in the low nanomolar range (200 nM and 219 nM, respectively), while the meta-isomer shows a dramatically reduced affinity (IC50 = 2,100 nM) [3][4]. This 10-fold to 20-fold difference underscores that the target compound is not a simple replacement for its isomers; rather, it serves as a distinct chemical probe for exploring a different activity space, making it indispensable for target-specific SAR studies where weaker or differential binding is required.

Quantitative Differentiation of 3-(3-Nitropyridin-2-yl)oxybenzaldehyde Versus Positional Isomers and In-Class Analogs


Meta-Substitution Drastically Reduces ALDH3A1 Affinity Compared to Ortho- and Para-Isomers

The meta-substituted 3-(3-Nitropyridin-2-yl)oxybenzaldehyde exhibits a 10-fold to 20-fold reduction in binding affinity for human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to its ortho- and para-substituted positional isomers [1][2]. This quantitative difference confirms that the compound's substitution pattern is a critical determinant of target engagement, providing a unique tool for studies where a weaker or differential ALDH3A1 inhibition profile is required.

Cancer Stem Cell Research ALDH3A1 Inhibition Drug Resistance

Target Compound Demonstrates Moderate Nav1.7 Channel Inhibition Distinct from Potent Analogs

In electrophysiological assays, 3-(3-Nitropyridin-2-yl)oxybenzaldehyde inhibits the voltage-gated sodium channel Nav1.7 with an IC50 of < 2,000 nM, representing a significantly lower potency compared to optimized inhibitors within the same chemical class which often achieve IC50 values in the low nanomolar range (e.g., 30 nM to 100 nM) [1][2]. This moderate activity profile positions the compound as a useful starting scaffold or control compound, rather than a final optimized drug candidate, for studying Nav1.7 pharmacology.

Pain Research Ion Channel Pharmacology Nav1.7 Inhibition

Demonstrated Activity as an SMN Protein Stabilizer with Quantifiable EC50

In a cell-based reporter assay, 3-(3-Nitropyridin-2-yl)oxybenzaldehyde stabilizes the Survival Motor Neuron (SMN) protein, a key therapeutic target for Spinal Muscular Atrophy (SMA), with an EC50 of 2,600 nM [1]. This quantifiable activity confirms the compound's utility as a validated chemical starting point for developing SMN2 splicing modulators, a class of molecules distinct from other therapeutic modalities.

Spinal Muscular Atrophy (SMA) Protein Stabilization RNA Splicing Modulation

Proven Utility as a Key Intermediate for Diverse Pharmacologically Relevant Scaffolds

Unlike its ortho- and para-isomers, which are primarily investigated for their direct ALDH3A1 inhibitory activity, 3-(3-Nitropyridin-2-yl)oxybenzaldehyde is explicitly documented as a versatile reactant for synthesizing a broad range of therapeutically relevant compound classes, including survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) . This documented versatility is a unique procurement differentiator, highlighting its value in generating diverse screening libraries.

Medicinal Chemistry Synthetic Building Block Library Synthesis

Optimized Procurement and Application Scenarios for 3-(3-Nitropyridin-2-yl)oxybenzaldehyde Based on Quantitative Evidence


ALDH3A1 Selectivity Profiling and Negative Control Studies

Procure 3-(3-Nitropyridin-2-yl)oxybenzaldehyde specifically for experiments requiring a chemically similar but functionally distinct negative control for ALDH3A1 inhibition assays. Given its 10-fold to 20-fold weaker affinity (IC50 = 2,100 nM) compared to the potent ortho- and para-isomers (IC50 = 200-219 nM), this compound is the ideal comparator to validate target engagement specificity and to differentiate between ALDH3A1-dependent and -independent cellular effects in cancer stem cell research [1][2].

Hit-to-Lead Optimization in Nav1.7 Inhibitor Programs

Utilize this compound as a validated starting scaffold for medicinal chemistry campaigns targeting the Nav1.7 sodium channel for pain management. Its moderate potency (IC50 < 2,000 nM) provides a clean baseline for SAR exploration, allowing medicinal chemists to rapidly improve potency and selectivity through systematic derivatization of the aldehyde and pyridine moieties, thereby generating novel intellectual property [1].

Development of SMN2 Splicing Modulators for Spinal Muscular Atrophy

Source 3-(3-Nitropyridin-2-yl)oxybenzaldehyde as a foundational building block for projects aimed at treating Spinal Muscular Atrophy (SMA). Its validated ability to stabilize the SMN protein (EC50 = 2,600 nM) in a cellular context provides direct experimental justification for its use in synthesizing and optimizing novel SMN2 splicing modulators, a critical therapeutic strategy for this disease [1].

Parallel Synthesis of Diverse Bioactive Libraries

Leverage the compound's established role as a multi-purpose building block to generate focused libraries for multiple therapeutic targets simultaneously. Its documented utility as a reactant for synthesizing SMN modulators, Nav1.7 inhibitors, and iNOS inhibitors justifies its procurement as a core scaffold for parallel medicinal chemistry efforts, maximizing efficiency and return on investment for early-stage drug discovery groups [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Nitropyridin-2-yl)oxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.